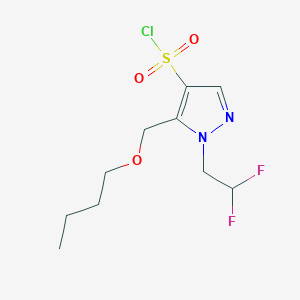

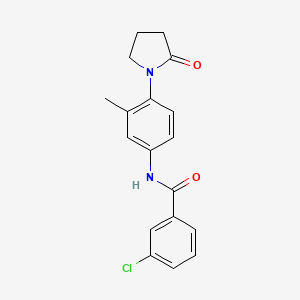

1-Tert-butyl 3-methyl 1,4,5,6-tetrahydropyridine-1,3-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

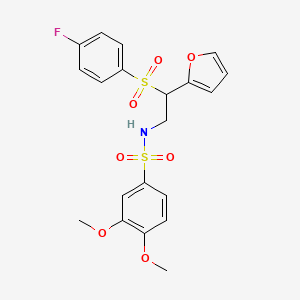

1-Tert-butyl 3-methyl 1,4,5,6-tetrahydropyridine-1,3-dicarboxylate, also known as TTP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TTP belongs to the class of pyridine derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential for future research.

Aplicaciones Científicas De Investigación

Synthesis of Indole Derivatives

Indole derivatives play a significant role in cell biology and are important types of molecules in natural products and drugs . The compound can be used in the synthesis of indole derivatives, which have been gaining attention for their potential in treating cancer cells, microbes, and various disorders in the human body .

2. Synthesis of [1,2,4]Triazino[5,6-b]indole and Indolo[2,3-b]quinoxaline Derivatives The compound can be used in the synthesis of tert-butyl-substituted [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline derivatives . These derivatives have shown a wide range of biological activity and medicinal applications, including antimalarial, antidepressant, and antileishmanial activities .

3. Use in Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The compound is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that accelerates reaction rates and suppresses cell cytotoxicity . This makes it desirable for bioconjugation in diverse chemical biology experiments .

4. Use in Vaccine and Monoclonal Antibody Development The compound can potentially be used in the development of vaccines and monoclonal antibodies . Its properties could be beneficial in the creation of recombinant proteins, cell or gene therapy .

5. Study of Neurotoxicity and Parkinson’s Disease The compound can be used in research studies to understand the mechanism of action of MPTP, a powerful neurotoxic prodrug . This can help in replicating the motor symptoms associated with Parkinson’s Disease, providing valuable insights into the disease’s progression and potential treatments .

Development of New Drug Candidates

The introduction of a tert-butyl group into indoloquinoxaline and [1,2,4]triazino[5,6-b]indole systems can lead to a series of structurally novel compounds . These could potentially serve as drug candidates, fulfilling the current medicinal chemistry needs .

Propiedades

IUPAC Name |

1-O-tert-butyl 5-O-methyl 3,4-dihydro-2H-pyridine-1,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-7-5-6-9(8-13)10(14)16-4/h8H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFDLNYBZIBNCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3',4'-dihydro-2'H-spiro[morpholine-3,1'-naphthalene]](/img/structure/B2372652.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2372655.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2372661.png)

![4,6,13-Triazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-5-amine;dihydrochloride](/img/structure/B2372662.png)

![2-(1-Adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide;hydrochloride](/img/structure/B2372663.png)

![3,4-diethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2372664.png)